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Compound of Interest

Compound Name: 2-Bromo-1-decanal

CAS No.: 93245-72-8

Cat. No.: B1664055 Get Quote

Executive Summary
2-Bromo-1-decanal (CAS: N/A for specific isomer, generic

-bromoaldehyde class) represents a highly reactive synthetic intermediate used primarily in the
construction of heterocycles (e.g., thiazoles via Hantzsch synthesis) and lipid peroxidation
studies. Its structure comprises a lipophilic C10 alkyl chain, a terminal aldehyde, and an
electron-withdrawing bromine atom at the

-position.

This guide provides a rigorous, multi-modal identification strategy. Unlike simple aliphatic

aldehydes, the presence of the

-halogen significantly alters spectroscopic signatures and reactivity profiles. This document
details the causality behind these shifts and provides self-validating protocols to confirm
identity and purity.

Part 1: Structural Analysis & Reactivity Profile
To accurately identify 2-bromo-1-decanal, one must understand how the functional groups

interact. The molecule is not merely the sum of "aldehyde + alkyl bromide"; the proximity of

these groups creates unique electronic environments.
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The -Halo Effect
The bromine atom at C2 exerts a strong inductive effect ($ -I $), withdrawing electron density

from the carbonyl carbon.

Consequence 1 (Reactivity): The carbonyl carbon becomes more electrophilic, making it

highly susceptible to nucleophilic attack (e.g., by water to form hydrates or alcohols to form

hemiacetals).

Consequence 2 (Spectroscopy): The C=O bond shortens, increasing its force constant and

shifting the IR absorption to a higher frequency compared to unsubstituted decanal.

Consequence 3 (Stability): The acidic

-proton allows for easy enolization, leading to potential racemization or elimination of HBr to
form

-unsaturated aldehydes (2-decenal) if handled improperly.

Part 2: Spectroscopic Characterization Strategy
(The Gold Standard)
Drug development standards require orthogonal validation. Relying on a single method is

insufficient due to the potential for decomposition.

Infrared (IR) Spectroscopy
Objective: Confirm functional groups and assess the inductive influence of bromine.
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Functional Group Vibration Mode
Expected
Frequency (cm⁻¹)

Diagnostic Insight

Aldehyde (C=O) Stretching 1735 – 1750

Shifted ~15-20 cm⁻¹

higher than decanal

(1725 cm⁻¹) due to

-Br inductive

withdrawal (Fermi

resonance may split

this).

Aldehyde (C-H) Stretching 2720 & 2820

Characteristic "Fermi

doublet." The lower

frequency band

(2720) is distinct from

alkyl C-H.

C-Br Stretching 500 – 600

Strong fingerprint

band, though often

obscured.

Alkyl Chain C-H Stretching 2850 – 2960
Standard alkane

backbone.

Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and stereoelectronic environment.

H NMR (Proton)
The spectrum will display a distinct pattern due to the chiral center at C2.

Aldehyde Proton (H-1):

Shift:

9.4 – 9.6 ppm.

Multiplicity: Doublet (
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).

Coupling (

): Small coupling (

Hz) to the H-2 proton.

Note: Normal aldehydes are ~9.7 ppm; the

-Br slightly shields or deshields depending on conformation, but the doublet nature is key.

-Proton (H-2):

Shift:

4.1 – 4.4 ppm.

Multiplicity: Doublet of triplets (

) or ddd.

Causality: This proton is deshielded by both the carbonyl anisotropy and the

electronegative bromine. This is the "fingerprint" signal distinguishing it from non-

halogenated decanal (

~2.4 ppm).

Bulk Alkyl Chain:

1.2 – 1.4 ppm (multiplet).

Terminal methyl:

0.88 ppm (triplet).

C NMR (Carbon)
Carbonyl (C1):

190 – 195 ppm.
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-Carbon (C2):

50 – 60 ppm (Significant downfield shift from alkane range due to Br).

Mass Spectrometry (MS)
Objective: Confirm molecular weight and halogen presence.

Isotopic Signature: Look for the 1:1 ratio of molecular ion peaks (

and

) at m/z 234 and 236 (approximate). This confirms the presence of a single Bromine atom (

Br and

Br).

Fragmentation:

-Cleavage: Loss of the alkyl chain.[1][2]

McLafferty Rearrangement: Possible due to the long chain (gamma-hydrogen transfer),

leading to a characteristic even-mass fragment.

Loss of HBr: A fragment at

or

indicates elimination.

Part 3: Chemical Validation Protocols
While spectroscopy provides structural data, wet chemistry validates reactivity.

Protocol A: 2,4-Dinitrophenylhydrazine (2,4-DNP) Test
Purpose: Confirms the aldehyde functionality. Mechanism: Nucleophilic addition-elimination.[3]

Preparation: Dissolve 0.1 g of 2,4-DNP in 1 mL conc.

, then add 1.5 mL water and 5 mL ethanol (Brady's Reagent).
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Execution: Dissolve 2 drops of 2-bromo-1-decanal in 1 mL ethanol. Add 1 mL of Brady's

Reagent.

Observation: Immediate formation of a yellow/orange precipitate.[3]

Causality: The

-bromo group makes the carbonyl more electrophilic, often accelerating this reaction
compared to unfunctionalized alkanals.

Protocol B: Alcoholic Silver Nitrate Test
Purpose: Confirms the presence of the labile alkyl bromide. Mechanism:

/

assisted precipitation.

Reagent: 2%

in ethanol.

Execution: Add 2 drops of the analyte to 1 mL of reagent.

Observation: Rapid formation of a pale yellow precipitate (AgBr).

Differentiation: Secondary alkyl halides usually react slowly. However,

-halo carbonyls react rapidly because the adjacent carbonyl orbital overlap stabilizes the
transition state for substitution.

Part 4: Visualization of Workflows
Logic Flow for Identification
The following diagram illustrates the decision matrix for confirming the structure.
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Figure 1: Step-wise analytical logic flow for the structural confirmation of 2-bromo-1-decanal.
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Reaction Mechanism: 2,4-DNP Derivatization
Understanding the mechanism ensures the analyst understands why the precipitate forms.

2-Bromo-1-Decanal
+ 2,4-DNP (Acidic)

Tetrahedral
Intermediate

Nucleophilic Attack Water Elimination
(-H₂O)

Proton Transfer Hydrazone Precipitate
(Yellow Solid)

C=N Bond Formation

Click to download full resolution via product page

Figure 2: Nucleophilic addition-elimination pathway for the derivatization of the aldehyde.

Part 5: Safety and Handling (Critical)
Warning:

-Halo aldehydes are potent lachrymators (tear-inducing agents) and skin irritants.

Containment: All manipulations must occur inside a functioning fume hood.

Neutralization: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to

neutralize the alkyl bromide functionality before disposal.

Storage: Store at -20°C under inert gas (Argon/Nitrogen). These compounds degrade to

acidic species upon exposure to air and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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